
Phosphoric acid--5-methylpyridin-2-amine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–5-methylpyridin-2-amine (1/1) is a compound formed by the combination of phosphoric acid and 5-methylpyridin-2-amine This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–5-methylpyridin-2-amine typically involves the reaction of 5-methylpyridin-2-amine with phosphoric acid under controlled conditions. One common method involves dissolving 5-methylpyridin-2-amine in a suitable solvent, such as methanol, and then adding phosphoric acid slowly while maintaining the reaction mixture at a specific temperature. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of phosphoric acid–5-methylpyridin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–5-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens or alkylating agents, can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of 5-methylpyridin-2-amine, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Phosphoric acid–5-methylpyridin-2-amine has several scientific research applications, including:
Medicine: The compound could be investigated for its therapeutic potential in various medical conditions.
Mechanism of Action
The mechanism of action of phosphoric acid–5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through various mechanisms, such as:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: The compound could bind to specific receptors, modulating their activity.
Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Phosphoric acid–5-methylpyridin-2-amine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
5-methylpyridin-2-amine: A precursor to the compound, with similar chemical properties.
Phosphoric acid: A common acid used in various chemical reactions and industrial processes.
5-methyl-1H-pyridin-2-imine: Another derivative of 5-methylpyridin-2-amine with distinct properties.
The unique combination of phosphoric acid and 5-methylpyridin-2-amine in this compound results in specific characteristics that may not be present in the individual components or other similar compounds.
Properties
CAS No. |
869856-82-6 |
|---|---|
Molecular Formula |
C6H11N2O4P |
Molecular Weight |
206.14 g/mol |
IUPAC Name |
5-methylpyridin-2-amine;phosphoric acid |
InChI |
InChI=1S/C6H8N2.H3O4P/c1-5-2-3-6(7)8-4-5;1-5(2,3)4/h2-4H,1H3,(H2,7,8);(H3,1,2,3,4) |
InChI Key |
JYLHSSJLPSNJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


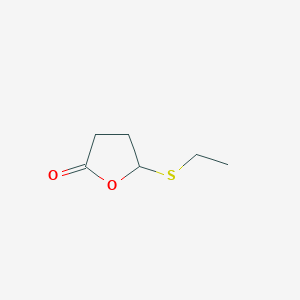
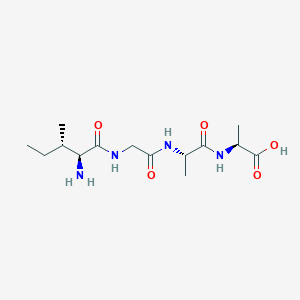
![4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537197.png)
![5-[(Trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B12537205.png)

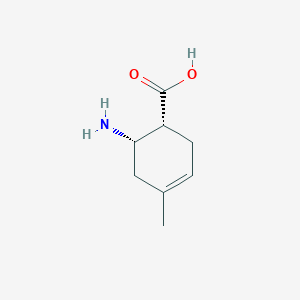
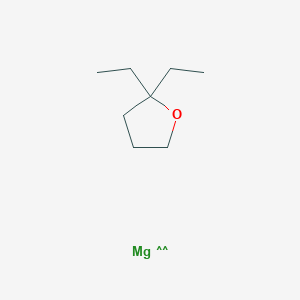
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
![1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12537240.png)
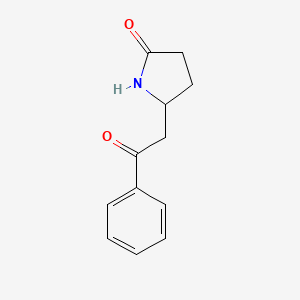
![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)

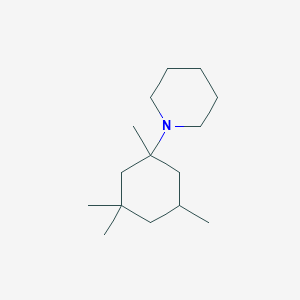
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
